molecular formula C6H7FN4O B15203017 2-Amino-5-fluoro-N-hydroxynicotinimidamide CAS No. 801303-23-1

2-Amino-5-fluoro-N-hydroxynicotinimidamide

Katalognummer: B15203017
CAS-Nummer: 801303-23-1
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: SKMVXFKXYAAJBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-fluoro-N-hydroxynicotinimidamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxynicotinimidamide moiety, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-N-hydroxynicotinimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-Amino-5-fluoropyridine.

    Functional Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Amidation: The final step involves the formation of the nicotinimidamide moiety through an amidation reaction, typically using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-fluoro-N-hydroxynicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-fluoro-N-hydroxynicotinimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-fluoropyridine: A precursor in the synthesis of 2-Amino-5-fluoro-N-hydroxynicotinimidamide.

    5-Fluoro-2-aminopyridine: Another related compound with similar structural features.

    Nicotinamide derivatives: Compounds with similar nicotinamide moieties but different functional groups.

Uniqueness

This compound is unique due to the combination of its amino, fluorine, and hydroxynicotinimidamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

801303-23-1

Molekularformel

C6H7FN4O

Molekulargewicht

170.14 g/mol

IUPAC-Name

2-amino-5-fluoro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H7FN4O/c7-3-1-4(6(9)11-12)5(8)10-2-3/h1-2,12H,(H2,8,10)(H2,9,11)

InChI-Schlüssel

SKMVXFKXYAAJBA-UHFFFAOYSA-N

Isomerische SMILES

C1=C(C=NC(=C1/C(=N/O)/N)N)F

Kanonische SMILES

C1=C(C=NC(=C1C(=NO)N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.